molecular formula C5H9IN4O B13729991 Iodoacetamide azide

Iodoacetamide azide

Cat. No.: B13729991
M. Wt: 268.06 g/mol
InChI Key: QFEQUQOYWKZOOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Iodoacetamide azide is a compound that combines the properties of iodoacetamide and azide groups. It is primarily used in biochemical research for its ability to modify thiol groups in proteins, making it a valuable tool in proteomics and molecular biology. The compound is known for its reactivity and specificity, particularly in click chemistry applications where it forms stable triazole linkages with alkyne-containing molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of iodoacetamide azide typically involves the reaction of iodoacetamide with sodium azide under controlled conditions. The reaction is carried out in an organic solvent such as dimethyl sulfoxide (DMSO) at room temperature. The process requires careful handling due to the reactivity of both iodoacetamide and azide groups .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and stability of the compound. The final product is usually stored under desiccated conditions and protected from light to prevent degradation .

Chemical Reactions Analysis

Types of Reactions: Iodoacetamide azide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of iodoacetamide azide involves the alkylation of thiol groups in proteins by the iodoacetamide moiety. This reaction prevents the formation of disulfide bonds, thereby modifying the protein’s structure and function. The azide group, on the other hand, participates in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This dual functionality makes this compound a versatile tool in biochemical research .

Comparison with Similar Compounds

Properties

Molecular Formula

C5H9IN4O

Molecular Weight

268.06 g/mol

IUPAC Name

N-(3-azidopropyl)-2-iodoacetamide

InChI

InChI=1S/C5H9IN4O/c6-4-5(11)8-2-1-3-9-10-7/h1-4H2,(H,8,11)

InChI Key

QFEQUQOYWKZOOV-UHFFFAOYSA-N

Canonical SMILES

C(CNC(=O)CI)CN=[N+]=[N-]

Origin of Product

United States

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